molecular formula C19H17NO5S2 B2416077 Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899965-88-9

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2416077
CAS No.: 899965-88-9
M. Wt: 403.47
InChI Key: ICIWCRAXZHWGOG-UHFFFAOYSA-N
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Description

“Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate” is a chemical compound with the molecular formula C19H17NO5S2 and a molecular weight of 403.47. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general strategies for the synthesis of thiophene derivatives involve the use of pinacol boronic esters as valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the process . Additionally, the synthesis of unsymmetrical N-arylsulfamides, which are structurally similar, has been achieved using sulfamoyl azides and arylboronic acids in the presence of copper chloride as the catalyst .

Scientific Research Applications

Interaction with Crown Ethers

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate and its derivatives have been explored for their selective interactions with crown ethers. The study by Fonari et al. (2009) focused on the sulfamide derivative of triphenylmethanol for interactions with crown ethers of varying sizes. The findings contribute to understanding the selective molecular recognition capabilities of these compounds, which could be fundamental in designing novel host-guest systems in supramolecular chemistry Fonari, M., Simonov, Y., Wang, W.-J., Tang, S.-W., & Ganin, E. (2009). CrystEngComm.

Synthesis Methods

Research into the synthesis of related compounds like 2-carboxy-4-methoxyphenylacetic acid by Dai Shi-gang (2011) contributes to the broader understanding of chemical synthesis techniques that might be applicable to this compound. This work highlights the value of optimizing synthesis routes for complex organic molecules, which is crucial for their application in various research domains Dai Shi-gang (2011). Hebei Chemical Industry.

Environmental Applications

Compounds with structural similarities to this compound have been studied for their environmental applications. Bordoloi et al. (2014) researched the deep-desulfurization of dibenzothiophene and its derivatives present in diesel oil by a newly isolated bacterium, which can potentially reduce environmental pollution from fossil fuel combustion. This research indicates potential environmental biotechnology applications for related compounds in pollution mitigation Bordoloi, N., Rai, S. K., Chaudhuri, M. K., & Mukherjee, A. (2014). Fuel Processing Technology.

Chemical Properties and Reactions

The chemical and spectroscopic properties of thiophene derivatives have been the subject of studies aiming to understand their behavior under various conditions. For example, Hunter and McNab (2010) investigated the properties of the 3-hydroxythiophene system, providing insights into the reactivity and stability of thiophene derivatives, which can inform research on this compound Hunter, G., & McNab, H. (2010). New Journal of Chemistry.

Properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S2/c1-24-15-10-6-9-14(11-15)20-27(22,23)18-16(13-7-4-3-5-8-13)12-26-17(18)19(21)25-2/h3-12,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIWCRAXZHWGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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